(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid
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Overview
Description
(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as amino acids and protecting groups.
Protection and Activation: The amino group is protected using a suitable protecting group like tert-butoxycarbonyl (Boc).
Coupling Reactions: The protected amino acid is then coupled with other reagents to form the desired product.
Deprotection: The protecting group is removed under acidic conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Using advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide.
Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride.
Catalysts: Catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid: A similar compound with slight variations in the structure.
This compound: Another related compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-phenylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18(4)14(15(19)20)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,8,11-12H2,1-4H3,(H,19,20)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXQILMOYXNNQW-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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